N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
Description
N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a heterocyclic compound featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core. This bicyclic system is substituted at position 3 with a methylsulfonyl-piperidinyl group and at position 6 with an N,N-dimethylaniline moiety. The triazolothiadiazole scaffold is pharmacologically significant due to its structural rigidity and capacity for diverse non-covalent interactions, which often translate into biological activity .
Properties
Molecular Formula |
C17H22N6O2S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C17H22N6O2S2/c1-21(2)14-8-4-6-12(10-14)16-20-23-15(18-19-17(23)26-16)13-7-5-9-22(11-13)27(3,24)25/h4,6,8,10,13H,5,7,9,11H2,1-3H3 |
InChI Key |
CKKFSZBYVIYAIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core
Step 1: Formation of thetriazolo[3,4-b]thiadiazole ring
- Starting materials : Hydrazine derivatives and thiadiazole precursors.
- Method : Condensation of hydrazine with thiadiazole derivatives bearing suitable leaving groups (e.g., halides or sulfonates).
- Reaction conditions : Reflux in ethanol or acetic acid, often with catalysts like phosphorus oxychloride or phosphorus pentachloride to facilitate cyclization.
Example: Treatment of 2-aminothiadiazole derivatives with hydrazine hydrate under reflux to generate the fused heterocyclic core.
Introduction of the (1-(methylsulfonyl)-3-piperidinyl) Group
Step 2: Sulfonylation of the piperidine ring
- Method : Nucleophilic substitution of a piperidine derivative with methylsulfonyl chloride.
- Reaction conditions : Conducted in dry dichloromethane with a base such as triethylamine at low temperatures (0–5°C) to control reactivity and prevent over-sulfonylation.
Step 3: Coupling of the sulfonylated piperidine with the heterocyclic core
- Method : Nucleophilic aromatic substitution or Buchwald-Hartwig amination, depending on the substitution pattern.
- Reaction conditions : Reflux in polar aprotic solvents like DMF or DMSO, with catalysts such as palladium complexes if necessary.
Attachment of the N,N-Dimethyl-Aniline
Step 4: N,N-Dimethylation of aniline
- Method : Methylation of aniline using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Reaction : Produces N,N-dimethylaniline, which can then be coupled to the heterocyclic scaffold via nucleophilic substitution at an activated position (e.g., halogenated intermediates).
Step 5: Final coupling to form the target compound
- Method : Nucleophilic aromatic substitution or reductive amination, depending on the functional groups present.
- Reaction conditions : Reflux in suitable solvents, often with bases or catalysts to facilitate the coupling.
Data Table: Summary of Synthesis Steps
| Step | Reaction Type | Starting Materials | Reagents & Conditions | Key Intermediates | Purpose |
|---|---|---|---|---|---|
| 1 | Cyclization | Hydrazine + thiadiazole derivatives | Reflux in ethanol or acetic acid | Heterocyclic core | Formation of fused heterocycle |
| 2 | Sulfonylation | Piperidine derivative | Methylsulfonyl chloride, triethylamine | Sulfonylated piperidine | Introduction of methylsulfonyl group |
| 3 | Coupling | Heterocyclic core + sulfonylated piperidine | Reflux in DMF/DMSO | Coupled intermediate | Attach piperidinyl group |
| 4 | N,N-Dimethylation | Aniline | Methyl iodide/dimethyl sulfate | N,N-Dimethylaniline | Methylate aniline |
| 5 | Final coupling | N,N-Dimethylaniline + heterocycle | Nucleophilic substitution/reduction | Target compound | Synthesis completion |
Notes and Recommendations
- Reaction optimization : Reaction conditions such as temperature, solvent, and catalysts should be optimized based on specific starting materials.
- Purification : Techniques like column chromatography, recrystallization, and preparative HPLC are recommended for purification.
- Safety considerations : Handling of methylating agents and sulfonyl chlorides requires appropriate safety measures due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Key Observations :
- N,N-Dimethylaniline (Target) : The dimethylamine group may enhance lipophilicity (predicted LogP ~3.5) relative to phenyl or methoxyphenyl substituents (LogP ~4.0 in ) .
Physicochemical and Pharmacokinetic Properties
Predicted properties of the target compound and analogs are summarized below:
Piperidinyl’s basicity may further enhance pH-dependent solubility in physiological environments .
Biological Activity
N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex organic compound characterized by its unique heterocyclic structure that incorporates triazole and thiadiazole moieties. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Details |
|---|---|
| Molecular Formula | C17H22N6O2S2 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N,N-dimethyl-3-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
| InChI Key | CKKFSZBYVIYAIY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets. The compound interacts with specific enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : It has been shown to inhibit key enzymes associated with cell proliferation and survival pathways. This inhibition can lead to anticancer effects by preventing tumor growth and metastasis .
- Receptor Modulation : The compound may act on chemokine receptors such as CCR5, which are implicated in inflammatory responses and cancer progression .
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Studies have demonstrated that compounds with similar structural features can inhibit the growth of various cancer cell lines including lung, colorectal, and breast cancers . The presence of the triazole and thiadiazole rings is essential for this activity.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Derivatives of triazolo-thiadiazoles have shown promising results against multiple bacterial strains .
- Anti-inflammatory Properties : The modulation of inflammatory pathways through receptor interaction suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to this compound:
- Study on Anticancer Efficacy :
- Antimicrobial Activity Assessment :
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the methylsulfonyl group enhances solubility and bioavailability.
- Substitutions on the piperidine ring significantly affect receptor binding affinity and selectivity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
